

molecular structure of 7-Amino-1,3-naphthalenedisulfonic acid

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Compound of Interest

Compound Name: 7-Amino-1,3-naphthalenedisulfonic acid

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An In-Depth Technical Guide to 7-Amino-1,3-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of **7-Amino-1,3-naphthalenedisulfonic acid**, a versatile chemical compound with significant utility in research and industrial applications.

Molecular Structure and Chemical Properties

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-acid, is an organic compound characterized by a naphthalene core substituted with one amino group and two sulfonic acid groups.^{[1][2]} Its chemical structure lends it unique properties, such as water solubility and reactivity, making it a valuable intermediate in various chemical syntheses.^[3]

Chemical Structure:

- IUPAC Name: 7-aminonaphthalene-1,3-disulfonic acid^{[1][2]}
- CAS Number: 86-65-7^{[1][2]}
- Molecular Formula: C₁₀H₉NO₆S₂^{[1][2]}
- SMILES: C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N^{[1][2]}

- InChI Key: CMOLPZZVECHXKN-UHFFFAOYSA-N[1][2]

The presence of the sulfonic acid groups enhances the compound's solubility in water, a critical property for its use in aqueous reaction media.[3] The amino group provides a site for diazotization, a key reaction in the synthesis of azo dyes.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for **7-Amino-1,3-naphthalenedisulfonic acid** and its commonly used monopotassium salt.

Table 1: Physicochemical Properties of **7-Amino-1,3-naphthalenedisulfonic Acid**

Property	Value	Source(s)
Molecular Weight	303.3 g/mol	[1][2]
Appearance	Fine needles or powder; off-white to beige-green to light brown	[2][5][6]
Melting Point	>300°C	[7]
Solubility	Soluble in water	[2][5]

Table 2: Fluorescence Properties of **7-Amino-1,3-naphthalenedisulfonic Acid** Monopotassium Salt

Property	Value	Conditions	Source(s)
Excitation Wavelength (λ_{ex})	310 nm	0.1 M phosphate buffer, pH 7.0	[3][8]
Emission Wavelength (λ_{em})	450 nm	0.1 M phosphate buffer, pH 7.0	[3][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **7-Amino-1,3-naphthalenedisulfonic acid** and its application in the fluorescent labeling of carbohydrates.

Synthesis of 7-Amino-1,3-naphthalenedisulfonic Acid

A primary route for the synthesis of **7-Amino-1,3-naphthalenedisulfonic acid** involves the amination of 2-hydroxynaphthalene-6,8-disulfonic acid (G acid).^{[3][5]} The following protocol is based on established industrial methods.

Protocol:

- **Reaction Setup:** In a high-pressure autoclave, charge the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid.
- **Reagent Addition:** Add an excess of aqueous ammonia and ammonium bisulfite to the autoclave.
- **Heating:** Seal the autoclave and heat the reaction mixture to 185°C for 18 hours. The pressure will increase due to the heating and the evolution of gases.
- **Cooling and Basification:** After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. The reaction mixture is then basified.
- **Ammonia Removal:** Heat the basified mixture to remove excess ammonia.
- **Neutralization and Evaporation:** Neutralize the solution and then evaporate the water. During this process, any residual sulfite is removed.
- **Product:** The resulting product is a concentrated solution of **7-Amino-1,3-naphthalenedisulfonic acid**, which can be used directly in subsequent reactions or further purified by crystallization.^[5]

Fluorescent Labeling of Carbohydrates

7-Amino-1,3-naphthalenedisulfonic acid is utilized as a fluorescent label for carbohydrates, particularly for those with a reducing end.^{[9][10]} This process involves a reductive amination reaction.

Protocol:

- **Carbohydrate Solution:** Prepare a solution of the carbohydrate to be labeled in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
- **Labeling Reagent:** Dissolve **7-Amino-1,3-naphthalenedisulfonic acid** monopotassium salt in the same buffer.
- **Reaction Mixture:** Mix the carbohydrate solution with an excess of the labeling reagent solution.
- **Schiff Base Formation:** Allow the mixture to react at room temperature to form a Schiff base between the amino group of the labeling reagent and the aldehyde or ketone group of the carbohydrate.
- **Reduction:** Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the Schiff base and form a stable covalent bond.
- **Purification:** The labeled carbohydrate can be purified from the excess labeling reagent and byproducts using techniques such as gel filtration or high-performance liquid chromatography (HPLC).
- **Detection:** The fluorescently labeled carbohydrate can be detected using a fluorescence spectrophotometer or a fluorescence imager with excitation at approximately 310 nm and emission detection at approximately 450 nm.^{[3][8]}

Key Applications and Signaling Pathways

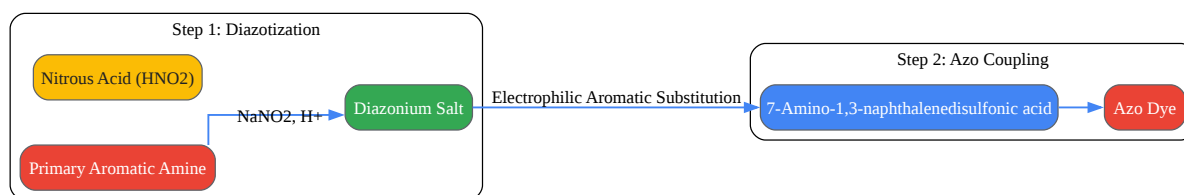
While **7-Amino-1,3-naphthalenedisulfonic acid** is not known to be directly involved in specific cellular signaling pathways as a drug, its applications are highly relevant to biological and pharmaceutical research.

Azo Dye Synthesis

A primary application of **7-Amino-1,3-naphthalenedisulfonic acid** is as a coupling component in the synthesis of azo dyes.^{[3][4]} Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group).

The synthesis is a two-step process:

- **Diazotization:** A primary aromatic amine (the diazo component) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1][4]
- **Azo Coupling:** The highly reactive diazonium salt is then reacted with an electron-rich coupling component, such as **7-Amino-1,3-naphthalenedisulfonic acid**. [11][12] The naphthalene ring system, activated by the electron-donating amino group, undergoes electrophilic aromatic substitution to form a stable azo bond, creating the chromophore of the dye.[3][4]

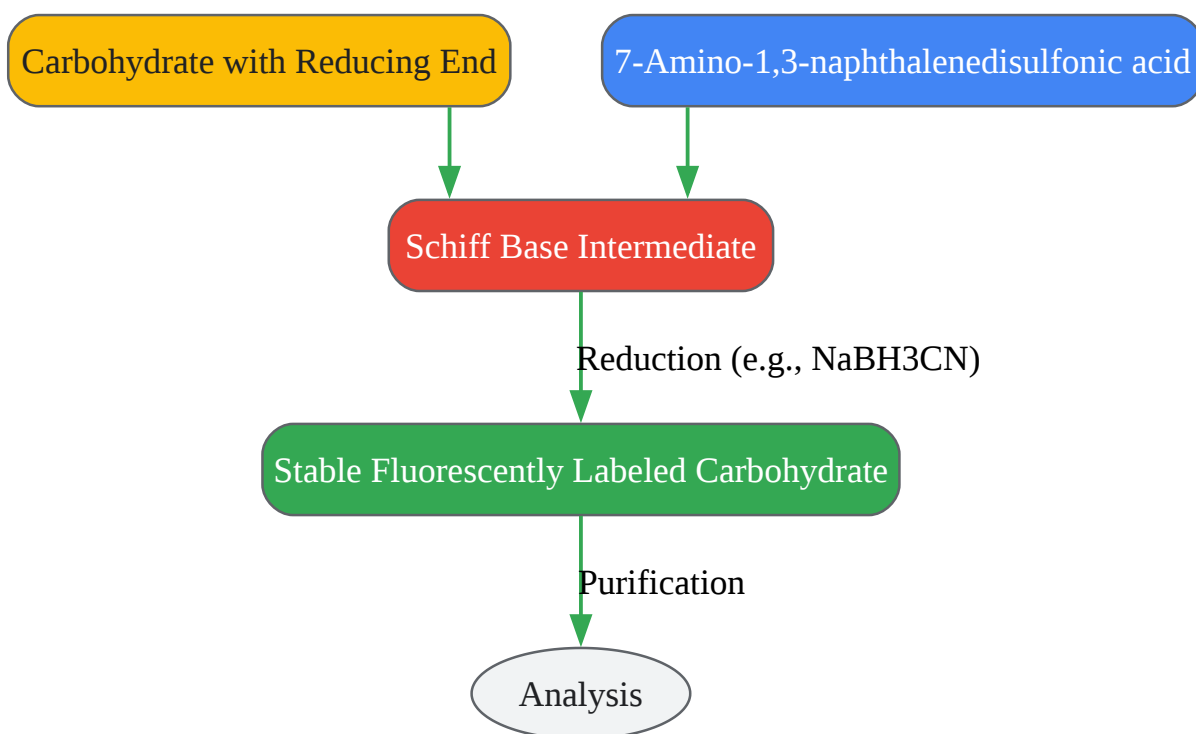


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Caption: Azo Dye Synthesis Workflow.

Fluorescent Labeling of Biomolecules

The fluorescent properties of **7-Amino-1,3-naphthalenedisulfonic acid** and its salts make them valuable reagents for labeling biomolecules, particularly carbohydrates.[9][10] This application is crucial for studying the structure and function of glycans in biological systems.



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